molecular formula C25H31Cl2N3O2 B3234143 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) CAS No. 1353964-61-0

2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide)

Cat. No.: B3234143
CAS No.: 1353964-61-0
M. Wt: 476.4 g/mol
InChI Key: MIHNEHHHWUCEOS-UHFFFAOYSA-N
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Description

2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, chlorobenzyl groups, and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) typically involves multiple steps, starting with the preparation of the cyclopropylamine core. This core is then reacted with chlorobenzyl chloride and ethyl acetate under controlled conditions to form the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo-compounds.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It might find use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as those containing cyclopropylamine or chlorobenzyl groups. Its uniqueness lies in the specific arrangement of its functional groups and the potential applications that arise from this structure. Similar compounds might include:

  • Cyclopropylamine derivatives

  • Chlorobenzyl acetamide derivatives

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[2-[(2-chlorophenyl)methyl-ethylamino]-2-oxoethyl]-cyclopropylamino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31Cl2N3O2/c1-3-28(15-19-9-5-7-11-22(19)26)24(31)17-30(21-13-14-21)18-25(32)29(4-2)16-20-10-6-8-12-23(20)27/h5-12,21H,3-4,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNEHHHWUCEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C(=O)CN(CC(=O)N(CC)CC2=CC=CC=C2Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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